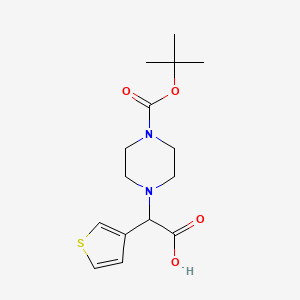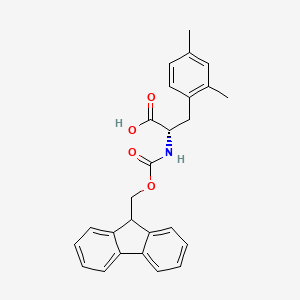![molecular formula C13H8FN B1332974 3-Fluor-[1,1'-Biphenyl]-4-carbonitril CAS No. 503177-15-9](/img/structure/B1332974.png)
3-Fluor-[1,1'-Biphenyl]-4-carbonitril
Übersicht
Beschreibung
3-Fluoro-[1,1'-biphenyl]-4-carbonitrile, also known as 3-FBCN, is a fluorinated organic compound with a wide range of applications in the scientific and industrial fields. It is an important intermediate for the synthesis of a variety of organic compounds and is widely used in research and development activities. 3-FBCN is a colorless, odorless, crystalline solid that is soluble in organic solvents. It has a melting point of 162 °C and a boiling point of 103 °C.
Wissenschaftliche Forschungsanwendungen
Synthetische Organische Chemie
Biphenylverbindungen und ihre Isomere sind aufgrund ihrer Omnipräsenz in medizinisch wirksamen Verbindungen, zugelassenen Medikamenten und Naturprodukten grundlegende Rückgrate in der synthetischen organischen Chemie und Naturstoffchemie . Sie unterliegen mehreren metallierten chemischen Reaktionen im Zusammenhang mit Biphenylskeletten wie Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, Cyanierung, Aminierung und verschiedenen elektrophilen Substitutionsreaktionen .
Biologische und Medizinische Anwendungen
Biphenylstrukturen spielen eine entscheidende Rolle bei pharmazeutischen Wirkstoffen (APIs). Sie werden zur Herstellung einer Vielzahl von Medikamenten verwendet und sind wichtige Zwischenprodukte in der organischen Chemie . Sie werden in der Medizin als Antiandrogene, Immunsuppressiva, Antimykotika, Antibakterielle, Antimikrobielle, Entzündungshemmende, Antiproliferative, Osteoporose-, Antihypertensive, Antitumor-, β-Glucuronidase-Inhibition, Antileukämiemittel, Hypotensiva, Anticholinesterase-, Antidiabetika und Antimalaria-Medikamente eingesetzt .
Landwirtschaft
Biphenylderivate werden in landwirtschaftlichen Produkten verwendet .
Elektronik
Biphenylderivate werden bei der Herstellung von Fluoreszenzschichten in organischen Leuchtdioden (OLEDs) verwendet .
Flüssigkristalle
Biphenylderivate dienen als Bausteine für grundlegende Flüssigkristalle .
Mechanochemische Aktivierung
Die mechanochemische Aktivierung in Festphasen-Fluoro-Grignard-Reaktionen wurde untersucht. Beispielsweise erzeugt das Mahlen von 1- und 2-Fluornaphthalin mit einem Überschuss an Magnesiummetall für 2 Stunden, gefolgt von der Behandlung mit FeCl3 und zusätzlichem Mahlen, die entsprechenden Binaphthaline .
Safety and Hazards
The safety data sheet for “3’-Fluoro-[1,1’-biphenyl]-4-carboxaldehyde” indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, and washing skin thoroughly after handling .
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit enzymes involved in pyrimidine de novo synthesis .
Mode of Action
It’s worth noting that similar fluorinated compounds have been shown to inhibit the enzyme dihydroorotate dehydrogenase (dho-dh), a key enzyme in the de novo pyrimidine biosynthesis pathway .
Biochemical Pathways
The compound likely affects the de novo pyrimidine biosynthesis pathway. Inhibition of DHO-DH by similar compounds prevents the conversion of dihydroorotate to orotate, a critical step in the production of uridine monophosphate (UMP), the precursor to all pyrimidine nucleotides .
Pharmacokinetics
A structurally similar compound, 4-fluoro-[1,1’-biphenyl]-3-amine, has been reported to have high gastrointestinal absorption and is a bbb permeant . It is also reported to be a CYP1A2 and CYP2C19 inhibitor .
Result of Action
The inhibition of DHO-DH and subsequent disruption of pyrimidine biosynthesis can lead to a decrease in the synthesis of DNA and RNA, potentially leading to cell growth inhibition .
Action Environment
It’s worth noting that the stability and efficacy of similar fluorinated compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Eigenschaften
IUPAC Name |
2-fluoro-4-phenylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORYKZHNAWEFBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376918 | |
| Record name | 2-fluoro-4-phenylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
503177-15-9 | |
| Record name | 2-fluoro-4-phenylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile chosen as a potential alternative to the previously studied compound, A-331440?
A1: A-331440, while demonstrating potent and selective antagonism of histamine H3 receptors, raised concerns due to positive results in an in vitro micronucleus assay, a predictor of potential genotoxicity in vivo []. This genotoxicity was hypothesized to be linked to the biphenyl rings in A-331440 potentially interacting with DNA. To mitigate this risk, researchers explored structural modifications, introducing fluorine atoms to the biphenyl ring system. This led to the development of 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile (A-417022), which demonstrated comparable potency and selectivity for H3 receptors while lacking genotoxicity in the in vitro micronucleus assay []. The lack of genotoxicity with the fluorinated analog is particularly interesting given the similar size of fluorine and hydrogen atoms, suggesting a more complex mechanism at play.
Q2: What is the significance of targeting histamine H3 receptors for obesity treatment?
A2: Histamine H3 receptors play a role in regulating food intake, energy expenditure, and neurotransmitter release in the central nervous system. Antagonizing these receptors has been shown to decrease food intake and increase energy expenditure in animal models, making them a promising target for anti-obesity therapies []. The development of potent and selective H3 receptor antagonists like 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile offers a potential avenue for addressing obesity by modulating these pathways.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![([(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid](/img/structure/B1332908.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/no-structure.png)


![3-[(2,2,2-Trifluoroethoxy)sulfonyl]benzoic acid](/img/structure/B1332920.png)
![3-[(Tert-butylamino)sulfonyl]benzoic acid](/img/structure/B1332922.png)

![(2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid](/img/structure/B1332925.png)


